molecular formula C9H7BrN2OS B2539076 N-(4-bromo-1,3-benzothiazol-2-yl)acetamide CAS No. 892852-97-0

N-(4-bromo-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B2539076
CAS No.: 892852-97-0
M. Wt: 271.13
InChI Key: YZIYCZCAYPRAKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-bromobenzo[d]thiazol-2-yl)acetamide” is a compound that contains a thiazole ring, which is a versatile pharmacophore nucleus due to its various pharmaceutical applications . Its derivatives have a wide range of biological activities such as anticancer, antibacterial, antifungal, anti-inflammatory, anticonvulsant, anti-viral, antioxidant, antitubercular, antidiabetic, anti-HIV, antimalarial, anthelmintic, antileishmanial, antihistaminic, and neurodegenerative disorders .


Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . On account of its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .


Chemical Reactions Analysis

The thiazole ring is a versatile entity in actions and reactions. It has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .

Scientific Research Applications

Brominated Compounds and Environmental Impact

Research on polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) shows these compounds, which share a brominated aromatic structure similar to N-(4-bromobenzo[d]thiazol-2-yl)acetamide, occur as contaminants in certain flame retardants and can produce during combustion. These studies highlight the environmental persistence and potential health impacts of brominated organic compounds, suggesting the relevance of investigating similar properties in N-(4-bromobenzo[d]thiazol-2-yl)acetamide (Mennear & Lee, 1994).

Thiazole Derivatives and Biological Applications

Thiazole and its derivatives are highlighted for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. For instance, studies on thiazole derivatives emphasize their importance in medicinal chemistry due to their varied pharmacological activities. This indicates that research on specific thiazole compounds like N-(4-bromobenzo[d]thiazol-2-yl)acetamide could uncover valuable biological applications (Rosales-Hernández et al., 2022).

Analytical and Environmental Considerations

The presence and analysis of environmental pollutants, including various organic compounds, highlight the importance of understanding the fate, behavior, and removal strategies of specific chemicals in environmental compartments. Research into methods for analyzing and mitigating the impact of such compounds could be relevant for assessing the environmental footprint of N-(4-bromobenzo[d]thiazol-2-yl)acetamide and similar substances (Qutob et al., 2022).

Future Directions

Thiazole derivatives have shown a wide range of biological activities, making them promising candidates for the development of novel therapeutic agents for a variety of pathological conditions . Therefore, medicinal chemists have been focusing their efforts on thiazole-bearing compounds in order to develop novel therapeutic agents . This suggests that “N-(4-bromobenzo[d]thiazol-2-yl)acetamide” and its derivatives could be the focus of future research in medicinal chemistry.

Properties

IUPAC Name

N-(4-bromo-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2OS/c1-5(13)11-9-12-8-6(10)3-2-4-7(8)14-9/h2-4H,1H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZIYCZCAYPRAKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(S1)C=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.